Prednisolone 17-Hemisuccinate is a corticosteroid that is used in the treatment of various conditions such as anaphylaxis, asthma, edema, and organ rejection . It is a synthetic glucocorticoid, a class of steroid hormones, which is produced by the adrenal gland and is known for its anti-inflammatory and immunosuppressive actions .
While specific synthesis methods for Prednisolone 17-Hemisuccinate were not found, a related compound, Stanozolol, has been synthesized through acylation with methyl 4-chloro-4-oxobutyrate/4-dimethylaminopyridine, followed by mild alkaline hydrolysis with methanolic sodium hydroxide .
The molecular formula of Prednisolone 17-Hemisuccinate is C25H32O8 . The average mass is 474.543 Da and the monoisotopic mass is 474.225372 Da .
Prednisolone 17-Hemisuccinate is classified as a corticosteroid. It is synthesized from prednisolone via esterification with succinic anhydride, which modifies its pharmacokinetic properties, making it more suitable for parenteral administration. The compound's chemical structure can be represented by the formula CHO and has a molecular weight of approximately 374.48 g/mol.
The synthesis of Prednisolone 17-Hemisuccinate typically involves an esterification reaction between prednisolone and succinic anhydride. The process can be summarized as follows:
The molecular structure of Prednisolone 17-Hemisuccinate features a steroid backbone with a hemisuccinate moiety attached at the 17 position. This modification alters its solubility profile compared to prednisolone itself.
Prednisolone 17-Hemisuccinate can participate in various chemical reactions:
Prednisolone 17-Hemisuccinate exerts its effects primarily through interaction with the glucocorticoid receptor:
Prednisolone 17-Hemisuccinate influences several biochemical pathways:
Prednisolone 17-Hemisuccinate finds applications primarily in medical settings:
This compound represents a significant advancement in corticosteroid therapy, providing improved pharmacological profiles compared to its parent compound, prednisolone .
Prednisolone 17-hemisuccinate (CAS#: 2920-86-7) is more accurately designated as prednisolone 21-hemisuccinate based on its molecular architecture, where the hemisuccinate moiety is esterified at the C21-hydroxy group of the prednisolone backbone rather than the C17 position [3] [4]. The IUPAC name for this compound is 4-{2-[(1R,3aS,3bS,9aR,9bS,10S,11aS)-1,10-dihydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]-2-oxoethoxy}-4-oxobutanoic acid, reflecting its complex polycyclic stereochemistry [4] [6]. This systematic name encodes critical stereochemical features:
Table 1: Key Stereochemical Features of Prednisolone 17-Hemisuccinate
Stereo Center | Configuration | Functional Significance |
---|---|---|
C11 | β-Hydroxy | Critical for receptor binding |
C17 | α-Hydroxy | Unmodified pharmacophore element |
C20 | Keto group | Part of the glucocorticoid backbone |
C21 | Hemisuccinate ester | Enhances water solubility |
Δ1,4 | Double bonds | Modifies metabolic stability |
The molecular formula C₂₅H₃₂O₈ (molecular weight: 460.52 g/mol) incorporates both the glucocorticoid nucleus and the succinate linker [3] [6]. The crystal structure exhibits a density of 0.86 g/cm³ and melting point range of 28-32°C, indicating a relatively low crystalline lattice energy that facilitates pharmaceutical processing [3]. The 21-esterification preserves the essential 11β,17α-dihydroxy-20-keto configuration required for biological activity while introducing an ionizable carboxylic acid terminus (pKa ~4.4) that enables salt formation for injectable formulations [4] [6].
The synthesis of prednisolone hemisuccinate centers on regioselective esterification at the C21 hydroxy group, avoiding modification of the critical C11 and C17 hydroxyls. Two principal synthetic strategies are employed:
A patented industrial process utilizes prednisolone 17α,21-cyclic orthoesters as key intermediates [5]. The selective hydrolysis in 40-60% ethanol at 60-80°C with boric acid catalysts yields the 21-hemisuccinate with minimal 17-ester byproducts. This solvent system optimally balances reactivity and selectivity:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1